molecular formula C18H19NO5S B13728092 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline

Cat. No.: B13728092
M. Wt: 361.4 g/mol
InChI Key: HKJZCSFHYGTQEW-UHFFFAOYSA-N
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Description

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline is a complex organic compound that features a biphenyl structure with a methoxy group at the 4’ position and a sulfonyl group attached to a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline typically involves multiple steps. One common approach is to start with the preparation of 4’-methoxy-[1,1’-biphenyl]-4-sulfonyl chloride, which can be synthesized through the sulfonation of 4’-methoxy-[1,1’-biphenyl] followed by chlorination. This intermediate is then reacted with proline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products may include 4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Products may include 4’-methoxy-[1,1’-biphenyl]-4-thiol.

    Substitution: Products depend on the substituent introduced, such as halogenated biphenyl derivatives.

Scientific Research Applications

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The biphenyl moiety may also facilitate binding to hydrophobic pockets within target proteins, enhancing specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride
  • 4-Methoxybiphenyl
  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonamide

Uniqueness

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline is unique due to the presence of both a sulfonyl group and a proline moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H19NO5S/c1-24-15-8-4-13(5-9-15)14-6-10-16(11-7-14)25(22,23)19-12-2-3-17(19)18(20)21/h4-11,17H,2-3,12H2,1H3,(H,20,21)

InChI Key

HKJZCSFHYGTQEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O

Origin of Product

United States

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